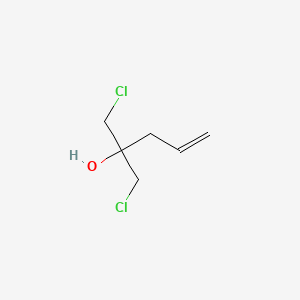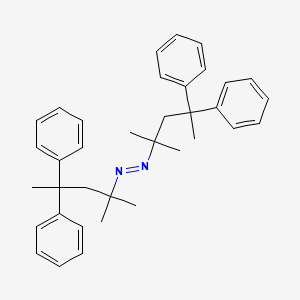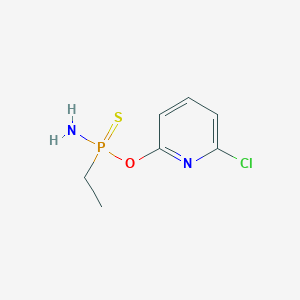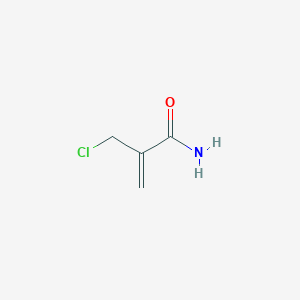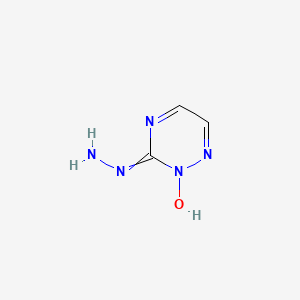
3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol is a heterocyclic compound that contains a triazine ring with hydrazine and hydroxyl functional groups. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol typically involves the reaction of hydrazine derivatives with triazine precursors. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine and cyanuric chloride under controlled conditions to form the triazine ring.
Condensation Reactions: Using hydrazine hydrate and triazine derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Using reducing agents to modify the functional groups.
Substitution: Replacing hydrogen atoms with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazine oxides.
Reduction: Could produce hydrazine derivatives.
Substitution: Results in various substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol involves interactions with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A basic triazine structure without additional functional groups.
3-Amino-1,2,4-triazine: Contains an amino group instead of a hydrazine group.
3-Hydroxy-1,2,4-triazine: Features a hydroxyl group similar to 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol.
Properties
CAS No. |
61178-09-4 |
|---|---|
Molecular Formula |
C3H5N5O |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
(2-hydroxy-1,2,4-triazin-3-ylidene)hydrazine |
InChI |
InChI=1S/C3H5N5O/c4-7-3-5-1-2-6-8(3)9/h1-2,9H,4H2 |
InChI Key |
BVZJWWYNQVLGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN)N(N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione](/img/structure/B14581029.png)
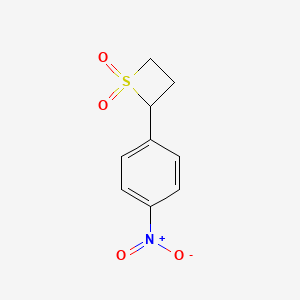
![{[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14581042.png)
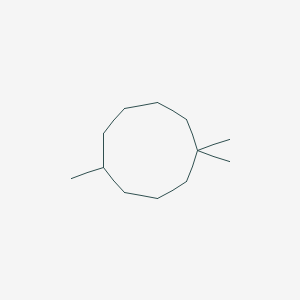
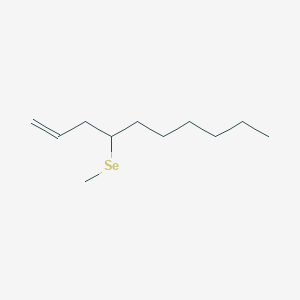
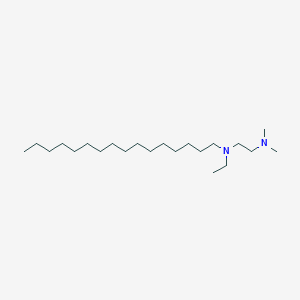
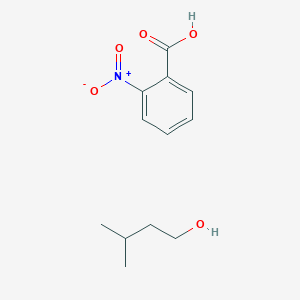
![4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14581087.png)
![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)
